molecular formula C18H20ClNO3S2 B4610359 butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate

butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Cat. No.: B4610359
M. Wt: 397.9 g/mol
InChI Key: NJSDWGSDGVVFMD-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate is a useful research compound. Its molecular formula is C18H20ClNO3S2 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.0573135 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Research by Horishny and Matiychuk (2020) developed a synthesis method for a series of compounds with structures related to butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate. These compounds showed moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being most sensitive. This indicates potential applications in cancer research and therapy Horishny & Matiychuk, 2020.

Enzyme Inhibition for Therapeutic Applications

  • A study by Kučerová-Chlupáčová et al. (2020) highlighted the aldose reductase inhibitory action of [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid derivatives, suggesting a significant role for such compounds in managing conditions related to enzyme activity, such as diabetic complications. These derivatives exhibited potent inhibition with submicromolar IC50 values, showcasing their potential as therapeutic agents Kučerová-Chlupáčová et al., 2020.

Antimicrobial and Antifungal Activities

  • Sayed et al. (2003) explored the biological activity of compounds incorporating the butanoic acid structure. Their reactions with various reagents led to derivatives showing antimicrobial and antifungal activities. This research contributes to the development of new agents in combating infectious diseases Sayed et al., 2003.

Anticancer and Antiangiogenic Effects

  • Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against transplantable mouse tumor models. These studies demonstrated significant reduction in tumor volume and cell number, highlighting the potential of such compounds in cancer treatment Chandrappa et al., 2010.

Properties

IUPAC Name

butyl 4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S2/c1-2-3-11-23-16(21)9-6-10-20-17(22)15(25-18(20)24)12-13-7-4-5-8-14(13)19/h4-5,7-8,12H,2-3,6,9-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSDWGSDGVVFMD-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 2
Reactant of Route 2
butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 3
Reactant of Route 3
butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 4
Reactant of Route 4
butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 5
butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 6
butyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.